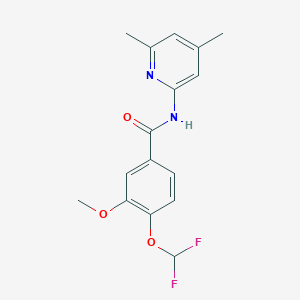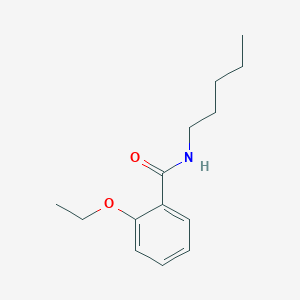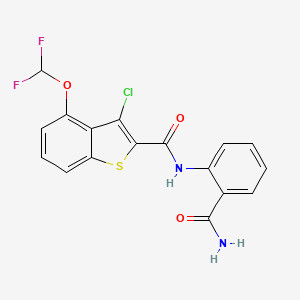
4-(difluoromethoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoromethoxy, dimethylpyridinyl, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the benzamide core: This can be achieved by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4,6-dimethyl-2-aminopyridine to yield the benzamide intermediate.
Introduction of the difluoromethoxy group: This step involves the reaction of the benzamide intermediate with difluoromethyl ether under appropriate conditions to introduce the difluoromethoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of 4-(difluoromethoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-(difluoromethoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(methoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
4-(difluoromethoxy)-N-(4-methylpyridin-2-yl)-3-methoxybenzamide: Substitution pattern on the pyridine ring is different, potentially affecting its reactivity and interactions.
Uniqueness
4-(difluoromethoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide is unique due to the presence of the difluoromethoxy group, which can enhance its stability and reactivity. This compound’s specific substitution pattern also contributes to its distinct chemical and biological properties, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C16H16F2N2O3 |
|---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16F2N2O3/c1-9-6-10(2)19-14(7-9)20-15(21)11-4-5-12(23-16(17)18)13(8-11)22-3/h4-8,16H,1-3H3,(H,19,20,21) |
InChI Key |
JAKSMYPEOYDITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-3-(thiophen-2-ylmethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10973968.png)

![2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B10973994.png)
![3,4-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B10973996.png)
![N-cyclohexyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide](/img/structure/B10974011.png)
![3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10974020.png)
![3-{[3-(Cyclopentylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10974029.png)

![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide](/img/structure/B10974035.png)
![N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974040.png)
methanone](/img/structure/B10974046.png)

![N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B10974059.png)
![4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile](/img/structure/B10974062.png)
